molecular formula C16H22N2O3S B4825750 N-CYCLOPROPYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

N-CYCLOPROPYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4825750
M. Wt: 322.4 g/mol
InChI Key: IVZKLEYXZSAKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPROPYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications

Chemical Reactions Analysis

N-CYCLOPROPYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations . Common reagents used in these reactions include iodine(III) oxidizing agents and gold(I) complexes . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as the NLRP3 inflammasome. By inhibiting the activation of this inflammasome, the compound can reduce the production of proinflammatory cytokines like IL-1β, thereby mitigating inflammatory responses in the brain . This mechanism is crucial for its potential therapeutic applications in neuroinflammatory diseases.

Comparison with Similar Compounds

N-CYCLOPROPYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds also exhibit a wide range of biological activities, but the unique structure of this compound, particularly the presence of the cyclopropyl group, distinguishes it from other piperidine derivatives. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-benzylsulfonyl-N-cyclopropylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-15-6-7-15)14-8-10-18(11-9-14)22(20,21)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZKLEYXZSAKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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